molecular formula C11H15ClN4O4 B14458640 ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate CAS No. 68375-39-3

ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate

Cat. No.: B14458640
CAS No.: 68375-39-3
M. Wt: 302.71 g/mol
InChI Key: VLIDTZZESMLMMJ-UHFFFAOYSA-N
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Description

Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, chloro, and ethoxycarbonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-4-chloro-6-(ethoxycarbonylamino)pyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or chloro groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-[3-amino-4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate
  • Ethyl N-[3-amino-4-chloro-6-(propoxycarbonylamino)pyridin-2-yl]carbamate
  • Ethyl N-[3-amino-4-chloro-6-(butoxycarbonylamino)pyridin-2-yl]carbamate

Uniqueness

Ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

68375-39-3

Molecular Formula

C11H15ClN4O4

Molecular Weight

302.71 g/mol

IUPAC Name

ethyl N-[3-amino-4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H15ClN4O4/c1-3-19-10(17)15-7-5-6(12)8(13)9(14-7)16-11(18)20-4-2/h5H,3-4,13H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

VLIDTZZESMLMMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)Cl)N)NC(=O)OCC

Origin of Product

United States

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